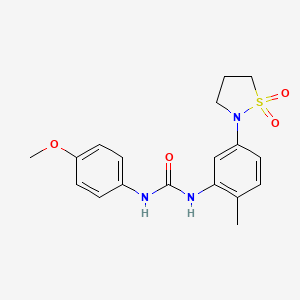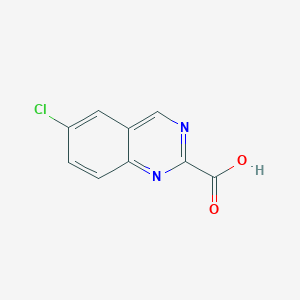
2-(2-Fluorophenyl)nicotinic acid
概要
説明
科学的研究の応用
2-(2-Fluorophenyl)nicotinic acid has been used in a variety of scientific research applications. It has been used to study the effects of fluorinated compounds on enzymes, as well as their potential use as pharmaceuticals. It has also been used as a ligand in metal-catalyzed reactions, and as a substrate in organic synthesis. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological systems and as a material for organic electronics.
作用機序
Target of Action
2-(2-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinic acid receptor . This receptor is involved in the regulation of lipid levels in the blood .
Mode of Action
The compound interacts with its target by binding to the nicotinic acid receptor. This binding inhibits the activity of hepatocyte diacylglycerol acyltransferase-2 , a key enzyme involved in triglyceride synthesis . This inhibition prevents the final step of triglyceride synthesis in hepatocytes, limiting the availability of triglycerides for very low-density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid metabolism. The compound’s action on the nicotinic acid receptor influences the synthesis of triglycerides, thereby affecting the levels of VLDL and LDL . Additionally, the compound is involved in the metabolism of nicotine, where it acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism .
Pharmacokinetics
Studies on nicotine, a related compound, suggest that it equilibrates in the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
The primary result of the action of this compound is the reduction of lipid levels in the blood, particularly triglycerides and LDL cholesterol . This can help in the management of conditions such as hyperlipidemia and atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology
実験室実験の利点と制限
2-(2-Fluorophenyl)nicotinic acid is a useful compound for scientific research due to its unique properties. It is relatively easy to synthesize, and it is commercially available. Additionally, it is known to interact with a variety of molecules, making it a useful tool for studying enzyme inhibition, protein modulation, and other biochemical and physiological processes. However, this compound is also known to be toxic in high concentrations, and it should be used with caution in laboratory experiments.
将来の方向性
There are a number of potential future directions for 2-(2-Fluorophenyl)nicotinic acid research. These include further exploration of its potential applications in pharmaceuticals, biochemistry, and materials science. Additionally, further research could be done to explore its potential use as a fluorescent probe for biological systems, as well as its potential use as an organic electronic material. Finally, further research could be done to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Safety and Hazards
生化学分析
Cellular Effects
2-(2-Fluorophenyl)nicotinic acid exerts various effects on different types of cells and cellular processes. In liver cells, for instance, it has been shown to modulate the transport of nicotinic acid, affecting its uptake and distribution within the cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmitter release and synaptic plasticity. These interactions highlight the compound’s potential impact on cell function and overall cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways and influence cellular function without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and alterations in neurotransmitter levels. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. The compound can interact with enzymes such as nicotinic acid phosphoribosyltransferase, influencing the conversion of nicotinic acid to its active metabolites . Additionally, this compound can affect the levels of cofactors such as NAD+ and NADP+, which are essential for various metabolic reactions. These interactions highlight the compound’s role in modulating metabolic flux and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular energy metabolism and other mitochondrial functions.
特性
IUPAC Name |
2-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTHKREVUGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593519 | |
| Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214359-99-5 | |
| Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B3046157.png)


![4-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B3046162.png)


![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)

![1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3046175.png)
![Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3046176.png)

![3-(4-methoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3046178.png)